molecular formula C14H16ClNO3 B2460226 5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 2059485-76-4

5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2460226
CAS No.: 2059485-76-4
M. Wt: 281.74
InChI Key: JYUNTQZFRNUHTR-UHFFFAOYSA-N
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Description

5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique structure combining a dioxolane ring and an indolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting with the preparation of the dioxolane ring. One common method involves the reaction of chloroacetaldehyde with ethylene glycol under acidic conditions to form 2-chloromethyl-1,3-dioxolane . This intermediate is then reacted with a suitable indolone precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The dioxolane ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding ketones or aldehydes.

Scientific Research Applications

5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-13(2)10-7-9(3-4-11(10)16-12(13)17)14(8-15)18-5-6-19-14/h3-4,7H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUNTQZFRNUHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3(OCCO3)CCl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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